molecular formula C20H24N2O3 B2868450 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941896-40-8

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2868450
CAS No.: 941896-40-8
M. Wt: 340.423
InChI Key: TUJDTASMDJGASP-UHFFFAOYSA-N
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Description

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 3-methoxyphenyl group and a morpholinoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with morpholine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the intermediate amine.

    Acylation: The final step involves the acylation of the intermediate amine with benzoyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)benzamide.

    Reduction: Formation of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-methoxyphenyl)ethyl)benzamide
  • N-(2-(3-methoxyphenyl)-2-piperidinoethyl)benzamide
  • N-(2-(3-methoxyphenyl)-2-pyrrolidinoethyl)benzamide

Uniqueness

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-5-8-17(14-18)19(22-10-12-25-13-11-22)15-21-20(23)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJDTASMDJGASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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